molecular formula C6H13ClO B11826584 1-Chloro-1-methoxy-2,2-dimethylpropane CAS No. 61976-71-4

1-Chloro-1-methoxy-2,2-dimethylpropane

Cat. No.: B11826584
CAS No.: 61976-71-4
M. Wt: 136.62 g/mol
InChI Key: DAMDQCPNYQHHON-UHFFFAOYSA-N
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Description

1-Chloro-1-methoxy-2,2-dimethylpropane is an organic compound with the molecular formula C6H13ClO. It is a chlorinated ether, characterized by the presence of both chlorine and methoxy groups attached to a dimethylpropane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

1-Chloro-1-methoxy-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the reaction of pivaldehyde (2,2-dimethylpropanal) with methanol in the presence of hydrochloric acid. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes chlorination to yield the desired product .

Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis. These methods may include the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-Chloro-1-methoxy-2,2-dimethylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-methoxy-2,2-dimethylpropan-1-ol.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.

    Reduction Reactions: The compound can be reduced to form 1-methoxy-2,2-dimethylpropane by using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents for reduction reactions .

Scientific Research Applications

1-Chloro-1-methoxy-2,2-dimethylpropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-chloro-1-methoxy-2,2-dimethylpropane exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group can participate in oxidation and reduction reactions, making the compound versatile in different chemical environments .

Comparison with Similar Compounds

1-Chloro-1-methoxy-2,2-dimethylpropane can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity of this compound due to the presence of both chlorine and methoxy groups.

Properties

CAS No.

61976-71-4

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-1-methoxy-2,2-dimethylpropane

InChI

InChI=1S/C6H13ClO/c1-6(2,3)5(7)8-4/h5H,1-4H3

InChI Key

DAMDQCPNYQHHON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(OC)Cl

Origin of Product

United States

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